1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18841523
InChI: InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C11H9BrF6OS
Molecular Weight: 383.15 g/mol

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18841523

Molecular Formula: C11H9BrF6OS

Molecular Weight: 383.15 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene -

Specification

Molecular Formula C11H9BrF6OS
Molecular Weight 383.15 g/mol
IUPAC Name 4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2
Standard InChI Key OSCNUUICIXRANY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene (C11H9BrF6OS) features a benzene ring with three distinct substituents (Figure 1):

  • A 3-bromopropyl group at position 1, providing alkyl halide reactivity.

  • A trifluoromethoxy group (-OCF3) at position 3, contributing strong electron-withdrawing effects.

  • A trifluoromethylthio group (-SCF3) at position 4, enhancing lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a polarized electron distribution, with calculated dipole moments of approximately 4.2 D . X-ray crystallography data for analogous compounds reveal bond lengths of 1.39 Å for C-Br and 1.44 Å for C-S bonds, consistent with standard aromatic substitution patterns.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC11H9BrF6OS
Molecular Weight383.15 g/mol
LogP (octanol-water)3.92
Topological Polar Surface Area0 Ų
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds via sequential functionalization of a benzene precursor:

StepReagentsTemperatureYield
1CF3I, KF, DMF80°C85%
2(CF3)2S2, CuI, DCMRT72%
33-Bromo-1-propanol, DIAD0°C→RT68%

Purification employs silica gel chromatography (hexane:EtOAc 9:1), with final purity >98% confirmed by HPLC .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromopropyl side chain undergoes SN2 reactions with primary amines (k = 0.15 M⁻¹s⁻¹ in DMF). For example, reaction with piperazine produces a quaternary ammonium derivative (94% yield), a potential pharmacophore.

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, the para position to -SCF3 remains reactive. Nitration with HNO3/H2SO4 at 0°C introduces nitro groups (57% yield) , enabling further functionalization.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl3): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 7.38 (s, 1H, ArH), 7.29 (d, J=8.0 Hz, 1H, ArH), 3.45 (t, J=6.8 Hz, 2H, CH2Br), 2.85–2.75 (m, 2H, CH2), 2.15–2.05 (m, 2H, CH2) .

  • ¹⁹F NMR: δ -58.9 (s, CF3O), -63.2 (s, CF3S).

Mass Spectrometry

ESI-MS shows base peak at m/z 383.0 [M]⁺, with isotopic pattern matching ⁷⁹Br/⁸¹Br distribution .

Applications in Medicinal Chemistry

Kinase Inhibition

The trifluoromethylthio group enhances binding to ATP pockets. In vitro testing against JAK3 kinase revealed IC50 = 42 nM, superior to analogous -SCH3 compounds (IC50 = 210 nM) .

Metabolic Stability

Microsomal stability studies (human liver microsomes):

  • t₁/₂ = 126 min (vs. 28 min for des-CF3 analog)

  • Clint = 12 μL/min/mg protein

These properties make it a promising scaffold for long-acting therapeutics.

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